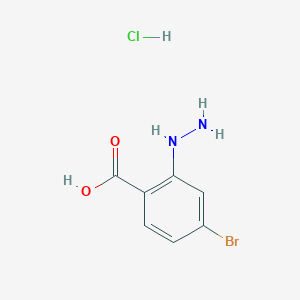
3-(3-o-Tolyloxy-propyl)-3H-benzothiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-o-Tolyloxy-propyl)-3H-benzothiazol-2-one, also known as TPPB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. TPPB is a benzothiazolone derivative that has been shown to have a high affinity for the TRPC6 ion channel, making it a valuable tool in the study of ion channel function.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for metals. In a notable study by Hu et al. (2016), two benzothiazole derivatives demonstrated significant corrosion inhibiting properties for carbon steel in acidic environments. These inhibitors showcased enhanced stability and efficiency compared to previous compounds from the same family, providing a promising avenue for protecting metals against corrosion. The findings suggest that these compounds adsorb onto metal surfaces through both physical and chemical interactions, offering a protective layer against corrosive agents (Hu et al., 2016).
Organic Synthesis
The versatility of benzothiazole derivatives extends to organic synthesis, where they serve as key intermediates in the formation of various complex molecules. Raghavendra et al. (2011) demonstrated the use of propylphosphonic anhydride (T3P) in the efficient one-pot synthesis of benzimidazoles and benzothiazoles from alcohols. This method highlights the compound's role in facilitating mild conditions, broad functional group tolerance, and excellent yields, underscoring the importance of benzothiazole derivatives in synthetic organic chemistry (Raghavendra et al., 2011).
Environmental and Material Science
In the realm of environmental science and materials, benzothiazole derivatives are key components in developing fluorescent chemosensors and understanding environmental contaminant behaviors. Li et al. (2018) introduced a benzothiazole-based aggregation-induced emission luminogen (AIEgen) that exhibits multifluorescence emissions. This compound was effectively used as a ratiometric fluorescent chemosensor for highly sensitive physiological pH sensing, demonstrating its application in monitoring environmental and biological systems (Li et al., 2018).
Antimicrobial Research
Benzothiazole derivatives have also shown promise in antimicrobial research. Patel et al. (2011) synthesized new pyridine derivatives incorporating benzothiazole units and assessed their antimicrobial activity. These compounds displayed variable and modest activity against bacteria and fungi, indicating the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel et al., 2011).
Eigenschaften
IUPAC Name |
3-[3-(2-methylphenoxy)propyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-13-7-2-4-9-15(13)20-12-6-11-18-14-8-3-5-10-16(14)21-17(18)19/h2-5,7-10H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMDAIAKZNLKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B2887462.png)
![1-(2-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887464.png)


![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2887469.png)

![N-(4-butylphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2887472.png)




![methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2887481.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2887483.png)
